(3R)-3-(morpholine-4-carbonyl)-1,4'-bipiperidine dihydrochloride
説明
(3R)-3-(Morpholine-4-carbonyl)-1,4'-bipiperidine dihydrochloride is a chiral bicyclic amine derivative characterized by a bipiperidine backbone substituted with a morpholine-4-carbonyl group at the 3R position. Its molecular formula is C₁₀H₂₀N₂·2HCl, with a molecular weight of 241.20 g/mol (base: 168.28 g/mol + 2HCl) . The compound is commercially available as a building block for pharmaceutical research, synthesized via coupling reactions involving morpholine-4-carbonyl chloride and bipiperidine precursors, followed by purification via preparative HPLC .
特性
CAS番号 |
591778-72-2 |
|---|---|
分子式 |
C15H29Cl2N3O2 |
分子量 |
354.3 g/mol |
IUPAC名 |
morpholin-4-yl-[(3R)-1-piperidin-4-ylpiperidin-3-yl]methanone;dihydrochloride |
InChI |
InChI=1S/C15H27N3O2.2ClH/c19-15(17-8-10-20-11-9-17)13-2-1-7-18(12-13)14-3-5-16-6-4-14;;/h13-14,16H,1-12H2;2*1H/t13-;;/m1../s1 |
InChIキー |
SEQONTYDKUWLSC-FFXKMJQXSA-N |
異性体SMILES |
C1C[C@H](CN(C1)C2CCNCC2)C(=O)N3CCOCC3.Cl.Cl |
正規SMILES |
C1CC(CN(C1)C2CCNCC2)C(=O)N3CCOCC3.Cl.Cl |
純度 |
95 |
製品の起源 |
United States |
準備方法
Reductive Amination of Piperidine Precursors
Reacting 4-piperidone with a primary amine-substituted piperidine under catalytic hydrogenation conditions yields 1,4'-bipiperidine. For example:
Key Parameters :
-
Catalyst: 10% Pd/C
-
Solvent: Methanol
-
Pressure: 50 psi H₂
-
Yield: ~70%
Alternative Coupling Strategies
Cross-coupling reactions, such as Buchwald-Hartwig amination , may link piperidine units via C–N bonds. However, this method is less common for aliphatic amines due to competing side reactions.
Introduction of the Morpholine-4-Carbonyl Group
The acylation step installs the morpholine moiety at the 3-position. Two approaches are viable:
Direct Acylation of 3-Amino-1,4'-Bipiperidine
Reacting 3-amino-1,4'-bipiperidine with morpholine-4-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:
Optimization Insights :
Enzymatic Resolution for (R)-Configuration
To achieve enantiomeric purity, lipase-mediated kinetic resolution separates (R)- and (S)-isomers. For example, using Candida antarctica lipase B (CAL-B) with vinyl acetate as an acyl donor:
Conditions :
-
Solvent: tert-Butyl methyl ether
-
Conversion: 50% (theoretical maximum)
Salt Formation and Crystallization
The final dihydrochloride salt is obtained by treating the free base with hydrochloric acid:
Crystallization Protocol :
-
Dissolve free base in ethanol.
-
Add concentrated HCl (2.1 equiv) dropwise at 0°C.
-
Stir for 1 h, then filter and wash with cold ethanol.
Analytical Characterization
Critical quality control metrics include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC | ≥99.5% (area normalization) |
| Chiral Purity | Chiral HPLC | ≥99.9% ee |
| Salt Stoichiometry | Ion Chromatography | 2.0 ± 0.1 equiv HCl |
| Water Content | Karl Fischer | ≤0.5% w/w |
Industrial-Scale Considerations
Cost-Effective Reagents
Using 2,2-difluoroacetic anhydride (as in) for acylations reduces fluorination costs. Similarly, hydrogenation in ethanol () minimizes solvent waste.
Green Chemistry Metrics
-
Process Mass Intensity (PMI) : 15–20 (target: <25).
-
E-factor : 8–10 kg waste/kg product.
化学反応の分析
Types of Reactions
(3R)-3-(morpholine-4-carbonyl)-1,4’-bipiperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or bipiperidine moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
(3R)-3-(morpholine-4-carbonyl)-1,4’-bipiperidine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3R)-3-(morpholine-4-carbonyl)-1,4’-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
類似化合物との比較
Comparison with Similar Compounds
The following table compares (3R)-3-(morpholine-4-carbonyl)-1,4'-bipiperidine dihydrochloride with structurally or functionally related compounds, highlighting key differences in substituents, molecular properties, and applications:
Key Observations:
Compound 31 () shares the morpholine-4-carbonyl group but incorporates a benzofuran-diazepinoindole scaffold, enabling GSK-3 inhibition .
Therapeutic Diversity: Bipiperidine derivatives exhibit broad applications, from metabolic regulation (CP-640186) to neuropsychiatry (pipamperone) and oncology (irinotecan) . The target compound’s lack of bulky aromatic groups (vs. CP-640186 or irinotecan) may limit its direct therapeutic use but enhances versatility as a synthetic intermediate.
Physicochemical Properties :
生物活性
(3R)-3-(morpholine-4-carbonyl)-1,4'-bipiperidine dihydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
| Property | Value |
|---|---|
| CAS Number | 2757961-38-7 |
| Molecular Formula | C10H19ClN2O2 |
| Molecular Weight | 234.7 g/mol |
| Purity | ≥95% |
| Origin of Product | United States |
The biological activity of (3R)-3-(morpholine-4-carbonyl)-1,4'-bipiperidine dihydrochloride is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and disrupt protein-protein interactions (PPIs), which are crucial in many cellular processes.
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate binding. For instance, it shows promise in inhibiting BCL6 function, which is significant in cancer therapies .
- Protein-Protein Interactions : It disrupts the interaction between BCL6 and its co-repressors, leading to targeted degradation of BCL6 in certain cancer cell lines . This mechanism is vital for developing treatments for cancers that rely on BCL6 for survival.
Research Findings
Recent studies have explored the compound's effectiveness across various biological contexts:
- Anticancer Activity : In studies involving SU-DHL-4 and OCI-Ly1 cell lines, the compound demonstrated significant antiproliferative effects, suggesting that its mechanism involves both degradation of target proteins and inhibition of their functions .
- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. It exhibited low nanomolar inhibition against DNA gyrase from E. coli, indicating potential as a dual inhibitor for bacterial topoisomerases .
Case Studies
- BCL6 Degraders : A study identified several morpholine analogs that effectively degraded BCL6 in lymphoma cell lines. The structure-activity relationship (SAR) revealed that minor modifications could drastically alter biological activity, emphasizing the importance of molecular design in drug development .
- Antibacterial Efficacy : Another investigation assessed the compound's ability to inhibit bacterial growth. Results indicated that certain derivatives had improved solubility and antibacterial efficacy, making them suitable candidates for further development as antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3R)-3-(morpholine-4-carbonyl)-1,4'-bipiperidine dihydrochloride, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Coupling of 1,4'-bipiperidine with morpholine-4-carbonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) to form the tertiary amide .
- Step 2 : Salt formation via HCl gas bubbling in dichloromethane to yield the dihydrochloride .
- Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to achieve >98% purity. Monitor intermediates via LC-MS to avoid byproducts like N-oxide derivatives .
Q. How can the compound’s solubility and stability be characterized under physiological conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Measure via UV-Vis spectroscopy (λ_max ~260 nm) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-HRMS. The dihydrochloride salt enhances stability compared to freebase forms .
Q. What analytical techniques are recommended for structural confirmation?
- Answer : Use a combination of:
- NMR : , , and 2D (COSY, HSQC) to confirm stereochemistry at the (3R) position .
- HPLC : Chiral columns (e.g., Chiralpak IA) to verify enantiomeric excess (>99%) .
- Mass Spectrometry : ESI-MS (m/z calc. for CHClNO: 366.14) .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its biological activity, and what assays validate this?
- Methodological Answer :
- Comparative Studies : Synthesize (3S) and (3R) enantiomers. Test in vitro binding assays (e.g., GPCR or kinase targets) using radioligand displacement (IC determination) .
- Molecular Modeling : Perform docking simulations (AutoDock Vina) to assess interactions with active sites. The (3R) configuration may show higher affinity due to steric alignment with hydrophobic pockets .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Answer : Common discrepancies arise from:
- Impurity Profiles : Compare batch-specific LC-MS data to rule out contaminants (e.g., residual morpholine derivatives) .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
- Data Normalization : Apply Hill slopes to dose-response curves to account for non-specific binding .
Q. How can the compound’s metabolic fate be predicted and experimentally validated?
- Methodological Answer :
- In Silico Prediction : Use software like MetaSite to identify likely Phase I/II metabolites (e.g., N-demethylation or glucuronidation) .
- In Vitro Validation : Incubate with human liver microsomes (HLMs) and analyze via LC-HRMS. Compare with synthetic metabolite standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
